Product packaging for alpha-Eucaine(Cat. No.:CAS No. 470-68-8)

alpha-Eucaine

Cat. No.: B1237395
CAS No.: 470-68-8
M. Wt: 333.4 g/mol
InChI Key: MJMZACWQGQGLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Eucaine is a synthetic chemical compound that was historically significant as one of the first synthetic local anesthetics designed as an analog of cocaine . It is a white, crystalline solid with the molecular formula C19H27NO4 and a molar mass of 333.428 g·mol⁻¹ . As a local anesthetic, its primary research value lies in its mechanism of action, which is believed to involve the blockade of voltage-gated sodium channels on neural membranes. By inhibiting sodium influx, this compound prevents the depolarization of nerve cells and the propagation of nerve impulses, leading to a reversible local anesthesia . While once used in medicine, it is now obsolete and serves as a compound of interest in research for studying the evolution and structure-activity relationships of local anesthetics . It is also listed in the KEGG pathway for local analgesics, underscoring its role in this category of compounds . This product is strictly for research use in a controlled laboratory environment and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27NO4 B1237395 alpha-Eucaine CAS No. 470-68-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

470-68-8

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate

InChI

InChI=1S/C19H27NO4/c1-17(2)12-19(16(22)23-6,13-18(3,4)20(17)5)24-15(21)14-10-8-7-9-11-14/h7-11H,12-13H2,1-6H3

InChI Key

MJMZACWQGQGLBI-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1C)(C)C)(C(=O)OC)OC(=O)C2=CC=CC=C2)C

Canonical SMILES

CC1(CC(CC(N1C)(C)C)(C(=O)OC)OC(=O)C2=CC=CC=C2)C

Origin of Product

United States

Historical Trajectories and Seminal Discoveries of Alpha Eucaine

Precursors to Synthetic Local Anesthetics

The development of synthetic local anesthetics was not a sudden breakthrough but rather the culmination of centuries of efforts to manage pain.

The use of naturally occurring substances for pain relief dates back to ancient civilizations. The leaves of the coca plant, for instance, were used by the Incas in Peru for their stimulant and anesthetic effects. wikipedia.orgmhmedical.com In ancient Egypt, methods of compressing peripheral nerves were employed to induce numbness. ijhns.comresearchgate.net However, it was the isolation of cocaine from coca leaves in the mid-19th century that marked a significant turning point. medscape.comnih.gov

In 1884, Austrian ophthalmologist Carl Koller, at the suggestion of Sigmund Freud, demonstrated the use of cocaine as a topical anesthetic for eye surgery. nih.govbritannica.com This discovery quickly led to the widespread use of cocaine for local and regional anesthesia in Europe and America. nih.gov

Despite its effectiveness, the use of cocaine was fraught with challenges. The toxic effects of the drug soon became apparent, leading to numerous fatalities among both patients and medical professionals who became addicted. nih.gov The addictive properties of cocaine were a major concern, prompting a search for a less toxic and non-addictive substitute. wikipedia.org Furthermore, cocaine solutions could not be sterilized by boiling without losing their efficacy, a significant drawback in surgical settings. woodlibrarymuseum.org

The introduction of local anesthesia, while revolutionary, was initially met with less excitement than general anesthesia due to these safety concerns. nih.gov The need for a safer alternative was a powerful impetus for the development of synthetic local anesthetics.

Elucidation of Alpha-Eucaine's Chemical Structure

This compound, with the IUPAC name Methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate, has a molecular formula of C₁₉H₂₇NO₄ and a molar mass of 333.428 g·mol⁻¹. iiab.mewikipedia.orgnih.gov It is a benzoate (B1203000) ester. ebi.ac.uk The molecule is achiral, meaning it is superimposable on its mirror image. nih.gov

The development of this compound was part of a broader effort to simplify the structure of cocaine while retaining its anesthetic properties. rsc.orgnih.gov Researchers aimed to identify the essential chemical components responsible for local anesthesia. rsc.org This led to the design and synthesis of piperidol benzoate derivatives, including this compound. rsc.orgnih.gov The successful synthesis of these compounds demonstrated that the complex double-ring structure of ecgonine (B8798807), a core component of cocaine, was not essential for the anesthetic effect. rsc.orgnih.gov

Table 1: Chemical Properties of this compound

Property Value
IUPAC Name Methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate
Molecular Formula C₁₉H₂₇NO₄
Molar Mass 333.428 g·mol⁻¹

Pioneering Synthesis and Initial Characterization

The synthesis of this compound was a significant achievement in medicinal chemistry, representing a move from modifying natural products to creating entirely new molecules with desired therapeutic effects.

The German chemist George von Merling is credited with the synthesis of this compound around 1895. woodlibrarymuseum.org His work on methylpiperidine derivatives led to the creation of this novel compound. rsc.org The value of this compound as a local anesthetic was described in 1896 by Dr. Gaetano Vinci of Berlin. woodlibrarymuseum.org

The German pharmaceutical company Schering & Glatz was the original maker of this compound. woodlibrarymuseum.org The industrial synthesis of this compound was facilitated by the Guareschi synthesis of triacetonamine (B117949), an important chemical feedstock. beilstein-journals.org Schering industrialized this process in connection with the introduction of this compound to the medical field. beilstein-journals.org

This compound was marketed as being cheaper and more stable than cocaine, particularly its ability to be sterilized by boiling water, a significant advantage for surgical use. rsc.orghebmu.edu.cn However, it was found to be irritating to tissues. woodlibrarymuseum.org This led to the introduction of a less irritating preparation called "Beta-Eucaine" or Eucaine-B the following year, causing the original formula to become known as "this compound" or "Eucaine A". woodlibrarymuseum.org Despite its initial promise, the use of this compound and its successor, beta-Eucaine (B1215418), eventually declined with the introduction of newer, more effective local anesthetics like procaine (B135) (Novocain) in 1905. woodlibrarymuseum.org

Comparative Historical Context within Local Anesthetic Development

The late 19th century marked a pivotal era in the quest for pain management, largely spurred by the introduction of cocaine as the first effective local anesthetic in 1884. woodlibrarymuseum.orgmedscape.com However, the significant toxicity and addictive properties of cocaine quickly prompted a search for safer, synthetic alternatives. woodlibrarymuseum.orgnih.gov It was within this climate of urgent scientific inquiry that this compound emerged as one of the earliest synthetic compounds designed to replicate cocaine's anesthetic effects without its adverse side effects. wikipedia.orgiiab.me

This compound, first synthesized by the German chemist Georg Merling, represents a significant milestone as one of the first-generation synthetic substitutes for cocaine. woodlibrarymuseum.orgamazonaws.com Its development was a direct result of the simplification of cocaine's chemical structure, aiming to retain the anesthetic properties while eliminating undesirable systemic effects. researchgate.netrsc.org Chemists at the time, inspired by the structure of cocaine, sought to create simplified analogues. amazonaws.com this compound was chemically designed as an analogue of cocaine and was one of the first synthetic chemical compounds to find general use as an anesthetic. wikipedia.orgiiab.me

The synthesis of this compound was a deliberate attempt to create a compound that was chemically allied to cocaine and could produce local anesthesia. bmj.com One of the key advantages of this compound over cocaine was its stability; it was not decomposed by boiling, which was a necessary step for sterilization. woodlibrarymuseum.orgbmj.com However, despite its innovative synthesis, this compound was found to be too irritating to tissues for widespread clinical use, particularly in delicate procedures like ophthalmology where it caused considerable pain and burning. woodlibrarymuseum.orgbmj.com

The shortcomings of this compound directly led to the development of its successor, beta-eucaine, in 1896 by Merling and his colleague Albrecht Schmidt. woodlibrarymuseum.org The original formula then became known as "this compound" or "eucaine A" to distinguish it from the newer, less irritating preparation called "beta-eucaine" or "eucaine-B". woodlibrarymuseum.org Beta-eucaine proved to be less toxic and less irritating than its alpha counterpart, marking a significant advancement in the development of local anesthetics. woodlibrarymuseum.orgbmj.comchestofbooks.com It was also stable enough to be sterilized by boiling, a crucial advantage over cocaine. woodlibrarymuseum.org

The development of the eucaines confirmed that the complex bicyclic structure of cocaine was not essential for local anesthetic activity, paving the way for further simplification and modification. rsc.orgrsc.org This realization was a critical step in the evolution of local anesthetics. The search for even better agents continued, leading to the synthesis of procaine (Novocain) in 1905. woodlibrarymuseum.orgmedscape.com Procaine, which was less toxic and became one of the most widely used local anesthetics, can be seen as a descendant in the evolutionary line that began with the attempts to improve upon cocaine, a line in which alpha- and beta-eucaine were crucial early links. woodlibrarymuseum.orgfugus-ijsgs.com.ngusp.br The progression from cocaine to this compound, then to beta-eucaine, and subsequently to procaine and later amide-based anesthetics like lidocaine (B1675312), illustrates a clear evolutionary trajectory in anesthetic drug discovery, driven by the pursuit of increased efficacy and reduced toxicity. nih.govresearchgate.netresearchgate.net

Chemical Synthesis Methodologies and Structural Derivations of Alpha Eucaine

Retrosynthetic Analysis of the Alpha-Eucaine Skeleton

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. egrassbcollege.ac.injournalspress.com This process involves "disconnections" of chemical bonds that correspond to known, reliable chemical reactions in the forward direction. egrassbcollege.ac.in

For this compound (I), the analysis begins by disconnecting the two ester functionalities. The benzoyloxy group and the methyl ester can be traced back to a cyanohydrin intermediate (II) through functional group interconversion (FGI). This intermediate (II) is formed from the N-methylated piperidone precursor, 1,2,2,6,6-pentamethylpiperidin-4-one (B1347279) (III). The N-methyl group on this precursor is readily added to the secondary amine of 2,2,6,6-tetramethyl-4-piperidone, also known as triacetonamine (B117949) (IV).

The core piperidone skeleton of triacetonamine (IV) is the primary synthetic challenge. A logical disconnection of the ring breaks it down into diacetonamine (B58104) (V) and an acetone (B3395972) enolate. Diacetonamine (V) itself can be disconnected via a retro-Michael reaction, leading back to mesityl oxide (VI) and ammonia (B1221849). Finally, mesityl oxide (VI), an α,β-unsaturated ketone, is the product of an aldol (B89426) condensation between two molecules of acetone (VII). This complete analysis reveals that the complex structure of this compound can be constructed from the simple and readily available starting materials of acetone and ammonia.

Figure 1: Retrosynthetic Pathway for this compound

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Key Synthetic Pathways for this compound

The forward synthesis of this compound follows the logic laid out by the retrosynthetic analysis. The key is the initial construction of the central piperidone ring, which then undergoes further functionalization to yield the final product. wikiwand.com

The foundational intermediate for this compound is 2,2,6,6-tetramethyl-4-piperidone (triacetonamine). Its synthesis is achieved through a sequence of classic organic reactions starting from acetone.

The synthesis begins with the self-condensation of acetone (CH₃COCH₃). researchgate.net Under acidic or basic catalysis, two molecules of acetone undergo an aldol condensation. The initial product is the β-hydroxy ketone, diacetone alcohol. researchgate.net Subsequent dehydration of diacetone alcohol readily yields the α,β-unsaturated ketone, mesityl oxide. wikiwand.comresearchgate.net This reaction is a critical first step, combining two acetone units to form the carbon backbone necessary for the subsequent cyclization. researchgate.net

In the next stage, mesityl oxide undergoes ammonolysis, which is a conjugate addition (Michael addition) of ammonia (NH₃) to the β-carbon of the α,β-unsaturated system. This reaction forms the aminoketone known as diacetonamine. wikiwand.comwikipedia.org

The final step in the formation of the piperidone ring involves the reaction of diacetonamine with a third molecule of acetone. wikiwand.comwikipedia.org This is effectively an intramolecular Mannich-type reaction. The amine of diacetonamine condenses with the carbonyl group of acetone to form an enamine or iminium ion, which then facilitates an intramolecular cyclization to form the six-membered ring of 2,2,6,6-tetramethyl-4-piperidone. wikiwand.comwikipedia.org This compound is commonly referred to as triacetonamine, reflecting its origin from three molecules of acetone and one molecule of ammonia. wikipedia.org

Table 1: Synthesis of Triacetonamine from Acetone

Step Reactants Key Intermediate/Product Reaction Type
1 Acetone (2 equivalents) Mesityl Oxide Aldol Condensation & Dehydration
2 Mesityl Oxide, Ammonia Diacetonamine Michael Addition (Ammonolysis)

The synthesis of triacetonamine has a rich history, with early methods facing significant challenges. The foundational Heintz method (1880) and a later procedure by Hall (1957) involved reacting acetone and ammonia, often with a dehydrating agent like calcium chloride, over several days. justia.com These processes were inefficient, suffering from very low yields (around 20%) and the production of substantial amounts of undesirable resinous waste, making them unsuitable for large-scale industrial production. justia.com

A significant advancement was the Guareschi synthesis, which was industrialized by the pharmaceutical company Schering specifically for the production of α-eucaine. beilstein-journals.org This highlights the importance of triacetonamine as a crucial chemical feedstock. beilstein-journals.org Over the years, numerous improvements have been patented to optimize the synthesis. These modern advancements focus on the use of various catalytic systems to improve reaction rates and yields. Catalysts such as ammonium (B1175870) chloride, aluminum chloride, zinc chloride, and organotin halides have been employed to drive the reaction more efficiently. justia.comgoogle.com These optimized processes can achieve yields of 70% or higher with respect to the converted acetone, representing a major improvement over the historical methods. google.com

Table 2: Comparison of Synthetic Methods for Triacetonamine

Method/Patent Catalyst(s) Conditions Reported Yield Reference
Hall (1957) Calcium Chloride 9 days reaction time ~20% justia.com
US Patent 4,536,581 Calcium Chloride, Ammonium Nitrate 80°-85° C, 6 hours 70-72% (of converted acetone) google.com
US Patent 4,536,581 Ammonium Chloride 75°-80° C, 5 hours 73% (of converted acetone) google.com

N-Methylation and Derivatization of the Piperidine (B6355638) Ring

The synthesis of this compound begins with the formation of a substituted piperidine ring. A key precursor, 2,2,6,6-tetramethyl-4-piperidone, is synthesized through a series of reactions starting from the aldol condensation of acetone to form mesityl oxide. wikipedia.org This is followed by ammonolysis to yield diacetonamine, which then reacts with another equivalent of acetone to form the piperidone ring. wikipedia.org

A crucial step in the synthesis of this compound is the N-methylation of the secondary amine of the 2,2,6,6-tetramethyl-4-piperidone ring to form 1,2,2,6,6-pentamethylpiperidin-4-one. wikipedia.org This transformation is typically achieved through the Eschweiler–Clarke reaction, a well-established method for the methylation of primary and secondary amines. This reaction utilizes a mixture of formic acid and formaldehyde (B43269) as the methylating agent. google.com The process generally involves heating the piperidone precursor with formic acid and paraformaldehyde in a suitable solvent, such as toluene. google.com The reaction proceeds via the formation of an iminium ion, which is subsequently reduced by formic acid to yield the N-methylated product.

The derivatization of the piperidine ring is a critical aspect of the synthesis, as the substituents on the ring influence the compound's properties. The presence of the gem-dimethyl groups at the 2 and 6 positions provides steric hindrance, which can affect the molecule's conformation and interaction with biological targets.

ReactantReagentsProductReaction Type
2,2,6,6-tetramethyl-4-piperidoneFormic acid, Formaldehyde (or Paraformaldehyde)1,2,2,6,6-pentamethylpiperidin-4-oneEschweiler–Clarke N-methylation

Cyanohydrin Formation and Subsequent Esterification

Following the N-methylation of the piperidine ring, the next key transformation is the conversion of the ketone group at the 4-position into a cyanohydrin. This is achieved by treating 1,2,2,6,6-pentamethylpiperidin-4-one with a source of cyanide, typically in the presence of a weak acid. wikipedia.org This reaction involves the nucleophilic addition of the cyanide ion to the carbonyl carbon of the ketone, forming a tetrahedral intermediate which is then protonated to yield the cyanohydrin. The product of this step is 4-cyano-1,2,2,6,6-pentamethylpiperidin-4-ol. wikipedia.org

The subsequent step is the esterification of the tertiary hydroxyl group of the cyanohydrin. This is accomplished by reacting the cyanohydrin with benzoyl chloride, often in the presence of a base like pyridine (B92270). rsc.org The pyridine acts as a catalyst and also neutralizes the hydrochloric acid byproduct formed during the reaction. This reaction results in the formation of a benzoate (B1203000) ester at the 4-position. The product of this esterification is 4-benzoyloxy-4-cyano-1,2,2,6,6-pentamethylpiperidine. wikipedia.org The stereochemistry of the hydroxyl group can influence the rate of esterification. rsc.org

ReactantReagentsIntermediate/ProductReaction Type
1,2,2,6,6-pentamethylpiperidin-4-oneCyanide source (e.g., KCN/H+)4-cyano-1,2,2,6,6-pentamethylpiperidin-4-olCyanohydrin formation
4-cyano-1,2,2,6,6-pentamethylpiperidin-4-olBenzoyl chloride, Pyridine4-benzoyloxy-4-cyano-1,2,2,6,6-pentamethylpiperidineEsterification

Pinner Reaction for Ester Linkage Formation

The final step in the synthesis of this compound is the conversion of the nitrile group into a methyl ester. This is accomplished through the Pinner reaction. wikipedia.org The Pinner reaction involves treating the nitrile with an alcohol, in this case, ethanol, in the presence of a strong acid catalyst, such as hydrogen chloride. wikipedia.orgjk-sci.comnrochemistry.com

The reaction proceeds by the protonation of the nitrile nitrogen, which makes the nitrile carbon more electrophilic. The alcohol then attacks this carbon, leading to the formation of an imino ester salt, also known as a Pinner salt. nrochemistry.comwikipedia.org This salt is typically not isolated but is subsequently hydrolyzed with water to yield the final ester product, this compound (methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate). wikipedia.orgwikipedia.org The Pinner reaction is a classic method for converting nitriles to esters and is a crucial step in completing the synthesis of this compound.

ReactantReagentsProductReaction Type
4-benzoyloxy-4-cyano-1,2,2,6,6-pentamethylpiperidineEthanol, Hydrogen Chloride (EtOH/H+)This compoundPinner Reaction

Preparation of Related Analogues and Derivatives

The development of this compound spurred further research into related structures, leading to the synthesis of analogues with modified properties. These explorations were driven by the desire to create local anesthetics with improved efficacy and reduced side effects compared to cocaine.

Chemical Modifications Leading to Beta-Eucaine (B1215418)

Beta-eucaine is a significant analogue of this compound, and its synthesis involves key modifications to the synthetic route of its predecessor. The primary difference lies in the construction of the piperidine ring. Instead of condensing diacetonamine with acetone, the synthesis of the beta-eucaine precursor involves the condensation of diacetonamine with acetaldehyde. wikipedia.org This results in a piperidone with one less methyl group at the 6-position, namely 2,2,6-trimethylpiperidin-4-one. wikipedia.org

The subsequent steps also differ from the this compound synthesis. The ketone group of 2,2,6-trimethylpiperidin-4-one is reduced to a hydroxyl group using a reducing agent like sodium amalgam. wikipedia.org This reduction yields 2,2,6-trimethylpiperidin-4-ol (B12867689) as a mixture of isomers. wikipedia.org The final step is the benzoylation of the alcohol, which introduces the benzoate ester group, affording beta-eucaine. wikipedia.org Notably, the synthesis of beta-eucaine does not involve cyanohydrin formation or a Pinner reaction, highlighting a significant divergence in the synthetic strategy compared to this compound.

Key ModificationThis compound SynthesisBeta-Eucaine Synthesis
Piperidone Precursor SynthesisDiacetonamine + AcetoneDiacetonamine + Acetaldehyde
Subsequent TransformationsCyanohydrin formation, Esterification, Pinner reactionReduction of ketone, Benzoylation

Exploration of Structural Variations in the Eucaine Series

The development of the eucaines was part of a broader effort by chemists to design synthetic local anesthetics by simplifying the complex structure of cocaine. amazonaws.com Cocaine contains a bicyclic tropane (B1204802) ring system, which was challenging to synthesize. amazonaws.com The eucaines feature a simpler monocyclic piperidine ring, demonstrating that the bicyclic structure was not essential for local anesthetic activity. mst.edu

This simplification opened the door to further structural variations within the eucaine series. The synthesis of beta-eucaine, with its altered substitution pattern on the piperidine ring, is a prime example of this exploration. wikipedia.org Researchers investigated how changes in the number and position of alkyl groups on the piperidine ring, as well as the nature of the ester group, affected the compound's properties. These studies were crucial in establishing the structure-activity relationships for this class of local anesthetics. rsc.org The general structure of local anesthetics was found to consist of a lipophilic aromatic part (like the benzoate group), an intermediate ester linkage, and a hydrophilic amine part (the piperidine ring). rsc.org This understanding guided the synthesis of other local anesthetics, such as procaine (B135), which further moved away from the eucaine structure but retained the fundamental pharmacophore. rsc.org

Pharmacological Classification and Core Principles of Alpha Eucaine Action

Position within Amino Ester Local Anesthetics

Alpha-Eucaine is classified as an amino ester local anesthetic. nih.govnih.gov This classification is based on its chemical structure, which, like all local anesthetics, consists of three main parts: a lipophilic aromatic group, an intermediate chain, and a hydrophilic amine group. medscape.comnih.govpocketdentistry.com In the case of this compound and other amino esters, the intermediate chain features an ester linkage. medscape.comwfsahq.org

This group of anesthetics, including well-known substances like cocaine, procaine (B135), and benzocaine, were among the first to be developed. nih.govmedscape.comderangedphysiology.com this compound itself was synthesized as an analogue of cocaine. wikipedia.org Researchers simplified the ecgonine (B8798807) structure of cocaine to design piperidol benzoate (B1203000) derivatives, which included this compound and the subsequent, less irritating beta-Eucaine (B1215418). rsc.orgrsc.org These efforts demonstrated that the complex double-ring structure of cocaine was not essential for the local anesthetic effect. rsc.orgrsc.org

Distinctions from Amino Amide Local Anesthetics

The primary distinction between the two classes of local anesthetics lies in the bond connecting the aromatic ring and the intermediate chain. wfsahq.org This structural difference leads to significant variations in their metabolism, stability, and potential for allergic reactions. medscape.comnih.govwfsahq.org Amide anesthetics, such as lidocaine (B1675312) and bupivacaine, were developed more recently and are now more commonly used. wfsahq.orgmusculoskeletalkey.com

Key differences are outlined in the table below:

FeatureAmino Ester Anesthetics (e.g., this compound)Amino Amide Anesthetics (e.g., Lidocaine)
Linkage Type Ester bond between the aromatic end and the intermediate chain. medscape.comAmide bond between the aromatic end and the intermediate chain. medscape.com
Metabolism Hydrolyzed and broken down in the plasma by enzymes called pseudocholinesterases. medscape.comnih.govderangedphysiology.comMetabolized primarily in the liver. medscape.comnih.govderangedphysiology.com
Stability The ester linkage is more easily broken, making them less stable in solution. wfsahq.orgThe amide bond is more robust, resulting in very stable solutions that can be heat-sterilized. medscape.comwfsahq.org
Allergic Reactions More likely to cause allergic reactions. medscape.com This is often due to a breakdown product, para-aminobenzoic acid (PABA). wfsahq.orgAllergic reactions are extremely rare. medscape.comwfsahq.org

Fundamental Anesthetic Mechanism Principles

The primary function of a local anesthetic is to prevent the transmission of nerve impulses from a specific area of the body, thereby inducing a temporary loss of sensation without affecting consciousness. wfsahq.orgontosight.ai

This compound, like all local anesthetics, achieves its effect by causing a reversible blockade of nerve impulse generation and conduction. rsc.orgrsc.org This action is targeted at the cellular level, specifically at the voltage-gated sodium channels within the nerve cell membrane. nih.govontosight.ainih.gov

The process unfolds as follows:

A nerve impulse, or action potential, is generated by the rapid influx of sodium ions (Na+) through these channels, causing the nerve membrane to depolarize. musculoskeletalkey.com

Local anesthetic molecules work by blocking these sodium channels. musculoskeletalkey.comontosight.ai They penetrate the nerve membrane and bind to a specific site within the channel. nih.govnih.gov

This binding action prevents the channels from opening and inhibits the flow of sodium ions into the cell. rsc.orgrsc.org

Without the influx of sodium, the depolarization required to generate and propagate the nerve impulse is blocked, resulting in a failure to transmit the pain signal to the brain. rsc.orgrsc.orgwoodlibrarymuseum.org

This blockade is reversible; as the drug is metabolized and diffuses away from the nerve, the channels return to their normal function, and sensation is restored. nih.gov

Local anesthetics are administered to the areas around the nerves that need to be blocked. wfsahq.org Their mechanism of action involves direct interaction with both peripheral nerve endings and larger nerve trunks. rsc.orgrsc.org By acting on these structures, they can effectively interrupt the transmission of sensory information from the periphery to the central nervous system. woodlibrarymuseum.org The uncharged form of the anesthetic molecule is what penetrates the nerve membrane, while the charged, cationic form is thought to be the primary actor that interacts with and blocks the sodium channel from the inside. nih.govnih.gov

Molecular Mechanisms of Alpha Eucaine S Biological Action

Interactions with Voltage-Gated Sodium Channels (Navs)

Voltage-gated sodium channels are large transmembrane proteins composed of a primary pore-forming α-subunit and smaller auxiliary β-subunits. frontiersin.organeskey.com The α-subunit, which is sufficient for channel function, is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). nih.govorthobullets.com The S5 and S6 segments from each domain line the central ion-conducting pore, while the S1-S4 segments form the voltage-sensing domains that respond to changes in membrane potential. frontiersin.orgnih.gov

Alpha-Eucaine exerts its blocking effect by interacting with the α-subunit. frontiersin.org The affinity of this binding is not constant; it is state-dependent, meaning the drug binds with different affinities to the channel's various conformational states: resting, open, and inactivated. scienceopen.comnih.gov Local anesthetics generally show a higher affinity for the open and inactivated states of the channel compared to the resting state. nih.govfrontiersin.org This state-dependent binding is the foundation of the "modulated receptor hypothesis," which explains the frequency- and voltage-dependent nature of the sodium channel block. researchgate.net

Table 1: Conformational States of Voltage-Gated Sodium Channels and Local Anesthetic Affinity
Channel StateGate StatusIon PermeabilityTypical Local Anesthetic Affinity
RestingActivation gate closed, Inactivation gate openImpermeableLow
Activated (Open)Activation gate open, Inactivation gate openPermeable to Na+High
InactivatedActivation gate open, Inactivation gate closedImpermeableHigh

Research has localized the high-affinity binding site for local anesthetics to the inner pore of the sodium channel. frontiersin.org This receptor site is formed by specific amino acid residues within the S6 transmembrane segments of domains I, III, and IV of the α-subunit. orthobullets.com Mutagenesis studies have identified two residues as particularly critical for the high-affinity, state-dependent block by local anesthetics: a phenylalanine and a tyrosine residue in the S6 segment of domain IV (DIVS6). frontiersin.orgnih.gov

While direct studies on this compound are limited, its structural and functional classification as a local anesthetic strongly implies that it interacts with this same receptor site. The binding is thought to involve hydrophobic interactions and potentially cation-π interactions between the aromatic ring of the drug and the aromatic side chains of the receptor's amino acid residues. nih.gov The tertiary amine group, common in local anesthetics like this compound, is also crucial for this interaction, particularly when it is in its protonated, cationic form. hama-univ.edu.sy

The binding of this compound within the channel pore directly obstructs the pathway for sodium ions, physically preventing their translocation across the cell membrane. rsc.orghama-univ.edu.sy This steric hindrance is a primary component of the channel blockade. When the channel attempts to open in response to a nerve impulse, the bound drug molecule acts as a "plug" in the pore. frontiersin.org

Beyond simple physical occlusion, the binding of the anesthetic stabilizes the channel in a non-conducting state. By binding with high affinity to the open and inactivated states, this compound prevents the channel from returning to the resting state, which is necessary for it to be available for the next action potential. frontiersin.org This effectively reduces the number of functional sodium channels, dampens the inward sodium current, and slows the rate of membrane depolarization. aneskey.com If a sufficient number of channels are blocked, the threshold potential cannot be reached, and the action potential fails to propagate. aneskey.com

The function of a sodium channel is governed by the coordinated movement of its "gates": the activation gate, which opens upon depolarization, and the inactivation gate, which closes shortly after opening to terminate the sodium influx. thoracickey.com Local anesthetic binding profoundly affects these gating dynamics.

Binding of a local anesthetic molecule is known to stabilize the inactivated state of the sodium channel. frontiersin.org Evidence suggests that drug binding interacts with the gating machinery, with some studies showing that it can lock the domain III voltage sensor (S4) in its outward, activated position while slowing the recovery of the domain IV voltage sensor. frontiersin.org The fast inactivation gate itself is an intracellular loop connecting domains III and IV. orthobullets.com By stabilizing a conformation to which the inactivation gate has a high affinity, this compound promotes and prolongs the inactivated state, preventing the channel from resetting for subsequent firing. This contributes significantly to the use-dependent nature of the block, where channels that are more frequently opened (and thus inactivated) are more susceptible to blockade.

Pathways of Access to the Sodium Channel Receptor Site

For this compound to bind to its receptor site within the inner pore of the sodium channel, it must first traverse the cell membrane or enter the channel opening. Two principal pathways have been described for local anesthetics: the hydrophilic pathway and the lipophilic pathway. aneskey.comresearchgate.netnih.gov The pathway utilized depends on the state of the channel and the ionization state of the drug molecule.

The hydrophilic pathway, also known as the use-dependent pathway, involves the drug accessing its binding site from the intracellular side (axoplasm) of the neuron. hama-univ.edu.synih.gov this compound, which possesses a tertiary amine, exists in equilibrium between a lipid-soluble neutral base and a water-soluble protonated cation. After the neutral form crosses the nerve membrane into the axoplasm, it can re-equilibrate, and the resulting cationic form can enter the sodium channel pore. hama-univ.edu.sy

This pathway is only accessible when the channel is in the open (activated) state. researchgate.net The cationic drug form enters the channel through the open intracellular activation gate and binds to the receptor site. nih.gov This pathway's reliance on open channels is why the resulting block is strongly use-dependent; nerves that are firing more rapidly, and therefore have channels opening more frequently, are blocked more effectively. researchgate.net

The lipophilic pathway, also referred to as the hydrophobic or resting-state pathway, allows the local anesthetic to access its receptor site directly from the lipid phase of the cell membrane. researchgate.netnih.gov In this route, the uncharged, lipid-soluble form of this compound diffuses into the lipophilic cell membrane. hama-univ.edu.sy From within the membrane, the drug can then access its binding site laterally through fenestrations (side openings) in the channel protein, without having to pass through an open activation gate. researchgate.net

This pathway does not require the channel to be open, allowing the drug to bind to channels in the resting or inactivated state. nih.gov This contributes to the tonic block observed even in resting nerves. researchgate.net Molecular dynamics simulations for other local anesthetics have supported this pathway, identifying hydrophobic pockets and specific residues that stabilize the drug molecule as it moves from the membrane into the channel's central cavity. nih.gov

Table 2: Access Pathways for this compound to the Sodium Channel Receptor
PathwayDescriptionActive Drug FormRequired Channel StateAssociated Block Type
HydrophilicAccess from the intracellular side through the open channel pore.Cationic (protonated)Open (Activated)Use-dependent (Phasic)
LipophilicAccess laterally from within the lipid membrane through fenestrations in the channel protein.Neutral (uncharged)Resting or InactivatedTonic

Comparison of this compound's Mechanistic Profile to Other Anesthetics

While this compound shares the fundamental mechanism of action with other local anesthetics, its specific molecular profile exhibits notable distinctions when compared to the natural prototype, cocaine, and the widely used synthetic amide, lidocaine (B1675312). The primary target for all local anesthetics is the voltage-gated sodium channel (Nav), where they act to inhibit nerve impulse propagation. medscape.comrsc.org However, differences in chemical structure, interaction with channel subtypes, and effects on other molecular targets define their unique pharmacological characteristics.

Local anesthetics interrupt neural conduction by reversibly binding to the α-subunit of voltage-gated sodium channels and preventing the influx of sodium ions that is essential for the generation of an action potential. nysora.commdpi.com These drugs typically have a greater affinity for the activated (open) and inactivated states of the channel compared to the resting state, a property known as use-dependent or phasic block. medscape.com The uncharged, lipid-soluble form of the anesthetic molecule is thought to diffuse across the nerve membrane, whereupon the protonated, charged form binds to a receptor site within the intracellular portion of the sodium channel pore. frontiersin.orgnih.gov

This compound, an amino ester, was developed as one of the first synthetic substitutes for cocaine. woodlibrarymuseum.org Its synthesis demonstrated that the complex ecgonine (B8798807) double-ring structure of cocaine was not a prerequisite for local anesthetic activity. rsc.org Instead, the benzoate (B1203000) ester component was identified as crucial for the effect. rsc.org Like other amino esters such as cocaine and procaine (B135), this compound is metabolized by plasma pseudocholinesterases. medscape.comnih.gov This contrasts with amino amide anesthetics like lidocaine, which are metabolized in the liver and are generally more stable in solution. medscape.comfrontiersin.org

The most significant mechanistic difference between this compound and cocaine lies outside of their effects on sodium channels. Cocaine is a potent blocker of dopamine (B1211576) reuptake transporters in the central nervous system, an action that accounts for its powerful stimulant and addictive properties. virtuerecoverycenter.com It also possesses vasoconstrictive effects. rsc.org this compound was designed to isolate the anesthetic effect from these other actions, and it does not share cocaine's significant impact on the brain's reward system. woodlibrarymuseum.orgvirtuerecoverycenter.com

When compared to lidocaine, the archetypal amino amide anesthetic, the differences are primarily related to chemical stability and biological profile. Lidocaine largely replaced earlier ester-type anesthetics due to its lower potential for causing allergic reactions and its reliable anesthetic effect without the high degree of tissue irritation reported for this compound. woodlibrarymuseum.orgvirtuerecoverycenter.com Although both compounds target the same voltage-gated sodium channels, their specific binding affinities, lipid solubility, and pKa values result in distinct clinical profiles regarding potency and onset of action. nih.gov

Below is a comparative summary of the mechanistic profiles.

Table 1: Comparative Mechanistic Profiles of Select Local Anesthetics

CompoundChemical ClassPrimary Molecular TargetKey Mechanistic Differentiators
This compound Amino EsterVoltage-Gated Sodium Channels (Nav)Lacks the significant CNS stimulant (dopamine reuptake inhibition) and vasoconstrictive effects of cocaine. rsc.orgvirtuerecoverycenter.com Structurally simpler than cocaine. rsc.org
Cocaine Amino EsterVoltage-Gated Sodium Channels (Nav)Also blocks dopamine, norepinephrine, and serotonin (B10506) reuptake transporters, leading to significant CNS stimulation and addiction potential. virtuerecoverycenter.com Possesses inherent vasoconstrictive properties. rsc.org
Lidocaine Amino AmideVoltage-Gated Sodium Channels (Nav)Lacks the abuse potential of cocaine. virtuerecoverycenter.com As an amide, it is metabolized by the liver and is more chemically stable than esters. medscape.com

The physicochemical properties of a local anesthetic, such as its pKa and lipid solubility, are critical determinants of its mechanistic profile, influencing how effectively it reaches and interacts with its sodium channel target. The pKa affects the ratio of charged to uncharged molecules at physiological pH, which in turn governs the speed of onset. nih.gov Lipid solubility correlates with the potency of the anesthetic, as it facilitates diffusion through the nerve membrane to access the binding site. nih.gov

Table 2: Physicochemical Properties Influencing Anesthetic Mechanism

AnestheticChemical ClasspKaLipid Solubility (Relative)Primary Consequence for Mechanism
This compound Amino EsterNot widely reportedModerateAs an early synthetic ester, it established that the core anesthetic mechanism could be separated from cocaine's other CNS effects. rsc.org
Cocaine Amino Ester8.6ModerateIts properties contribute to effective topical anesthesia but are overshadowed by its systemic and addictive effects. medscape.comvirtuerecoverycenter.com
Lidocaine Amino Amide7.9Moderate-HighThe pKa closer to physiological pH contributes to a relatively rapid onset of action. nih.gov It represents a balance of properties that made it a benchmark amide anesthetic.

Structure Activity Relationship Sar Studies of Alpha Eucaine and Its Analogues

Core Structural Requirements for Anesthetic Activity

The anesthetic action of compounds like alpha-eucaine is dependent on the interplay of its three main structural parts. This tripartite structure facilitates the drug's journey from the site of application to its target, the voltage-gated sodium channels within the nerve cell membrane. nih.govmhmedical.com

Significance of the Lipophilic Aromatic Ring

The aromatic portion of a local anesthetic, typically a benzene ring, is responsible for the molecule's lipophilicity (lipid solubility). medscape.combrainkart.com This characteristic is paramount for anesthetic activity, as the nerve cell membrane is approximately 90% lipid. medscape.com The high lipid solubility conferred by the aromatic ring allows the anesthetic molecule to penetrate this membrane and reach its intracellular site of action. nih.govpocketdentistry.com

Research has established a direct correlation between the lipophilicity of the aromatic ring and the potency of the local anesthetic. nih.govbrainkart.com An increase in lipid solubility enhances the drug's ability to cross the nerve membrane and bind to the sodium channel receptor, which is believed to be hydrophobic in nature. medscape.commhmedical.com Modifications to this ring, such as the addition of alkyl groups, can increase lipid solubility and, consequently, potency. brainkart.comnih.gov In some modern anesthetics, the benzene ring is replaced by a thiophene ring to further improve lipid solubility and diffusion across neuronal membranes. nih.govpocketdentistry.com

Role of the Intermediate Ester Linkage

The intermediate chain connecting the lipophilic and hydrophilic ends of the molecule contains a critical ester or amide linkage. mhmedical.combrainkart.com this compound is classified as an amino ester, meaning it possesses an ester link. medscape.com This linkage is not merely a spacer; it is fundamental to the molecule's anesthetic properties and is a primary determinant of its metabolic pathway. basicmedicalkey.comderangedphysiology.com

Studies on cocaine derivatives have confirmed that the benzoate (B1203000) ester structure is a crucial component for local anesthetic effects. nih.gov Substituting the benzoic acid portion with other carboxylic acids leads to a reduction or complete loss of anesthetic activity. nih.gov The ester linkage itself is the site of metabolic breakdown; amino ester anesthetics are rapidly hydrolyzed in the plasma by enzymes called pseudocholinesterases. medscape.combasicmedicalkey.com This rapid metabolism contrasts with amide-linked anesthetics, which are metabolized more slowly in the liver. medscape.com The stability of the molecule is also affected by this linker, with amides generally being more stable in solution than esters. youtube.com

Importance of the Hydrophilic Amine Group

The terminal amine group represents the hydrophilic (water-soluble) portion of the local anesthetic molecule. medscape.comnih.gov This group is typically a tertiary or secondary amine, which acts as a weak base. mhmedical.combrainkart.com At physiological pH, this amine group exists in an equilibrium between a non-ionized, lipid-soluble form (free base) and an ionized, water-soluble, protonated form (cation). brainkart.compocketdentistry.com

This equilibrium is crucial for the mechanism of action. The lipid-soluble free base is necessary to diffuse across the nerve sheath and cell membrane. pocketdentistry.com Once inside the axoplasm, the molecule re-equilibrates, and the charged cationic form binds to the sodium channel receptor, blocking the influx of sodium ions and preventing the propagation of a nerve impulse. brainkart.comyoutube.com The amine group, therefore, plays a vital role in the movement of the drug to its receptor and in the binding process itself. youtube.com Tertiary amines are generally preferred as they are considered less irritating to tissues. youtube.com

Table 1: Core Structural Components and Their Functions in Anesthetic Activity

Structural Component Key Characteristic Primary Function(s) in Anesthetic Activity
Aromatic Ring Lipophilic (Lipid-Soluble) Governs penetration of the lipid-rich nerve cell membrane; Potency is directly related to lipid solubility. nih.govmedscape.com
Intermediate Linkage Ester or Amide Determines the metabolic pathway (plasma vs. liver); Influences duration of action and chemical stability. medscape.combasicmedicalkey.com
Amine Group Hydrophilic (Water-Soluble) Exists in equilibrium (ionized and non-ionized forms); Facilitates movement across membranes and binding to the sodium channel receptor. brainkart.compocketdentistry.com

Comparative Analysis of this compound with Cocaine and Tropacocaine

This compound was developed through the strategic simplification of the cocaine molecule. This process aimed to isolate the structural components essential for local anesthesia while eliminating the features responsible for cocaine's significant toxicity and addictive properties. mhmedical.com

Structural Simplification from Cocaine

Cocaine is a naturally occurring tropane (B1204802) alkaloid. medscape.combasicmedicalkey.com The design of synthetic substitutes like this compound involved preserving the core arrangement of an aromatic ester and an amino alcohol but within a simpler molecular framework. nih.govmhmedical.com this compound replaces the complex bicyclic tropane ring of cocaine with a simpler, single piperidine (B6355638) ring. This modification represents a significant simplification of the molecular structure.

The alkaloid tropacocaine, which also exhibits local anesthetic effects, provides further evidence for this simplification. Tropacocaine lacks the carboxylate methyl ester group found in cocaine but retains the crucial benzoate ester, confirming the latter's importance for the anesthetic effect. nih.gov The development of eucaine demonstrated that the fundamental anesthetic properties could be retained in a less complex chemical structure.

Impact of the Absence of the Ecgonine (B8798807) Double Ring

The core of the cocaine molecule is an ecgonine double ring, also known as a tropane ring. nih.gov The synthesis of this compound and its isomer, beta-eucaine (B1215418), which both demonstrated local anesthetic effects comparable to cocaine, was a pivotal discovery. nih.gov It proved that the rigid and complex ecgonine double-ring structure is not a necessary requirement for local anesthetic activity. nih.gov

By replacing this bicyclic system with a monocyclic piperidine ring, this compound retained the essential spatial arrangement of the ester and amine groups necessary for blocking sodium channels, but with improved chemical stability in aqueous solutions and lower toxicity compared to cocaine. nih.gov This finding was a key step in understanding the SAR of local anesthetics, shifting the focus from mimicking the exact tropane structure to preserving the essential pharmacophore: the aromatic ring, ester linkage, and amino group.

Table 2: Structural Comparison of this compound, Cocaine, and Tropacocaine

Compound Core Ring Structure Key Functional Groups Implication for SAR
Cocaine Tropane (Bicyclic) Benzoate Ester, Carboxylate Methyl Ester, Tertiary Amine The natural template; complex structure with anesthetic and stimulant properties. nih.govbasicmedicalkey.com
Tropacocaine Tropane (Bicyclic) Benzoate Ester, Tertiary Amine Lacks the carboxylate methyl ester, confirming the benzoate ester is key for anesthetic effect. nih.gov
This compound Piperidine (Monocyclic) Benzoate Ester, Carboxylate Methyl Ester, Tertiary Amine Demonstrates that the bicyclic tropane ring is not essential for anesthetic activity, leading to simpler, less toxic analogues. nih.gov

Significance of the Benzoate Ester Moiety

The chemical architecture of this compound features a benzoate ester, a structural component of considerable importance for its biological function nih.gov. The significance of this moiety is rooted in the historical development of local anesthetics, which began with the isolation and characterization of cocaine. The identification of cocaine as a benzoic acid ester derivative was a pivotal discovery that guided the synthesis of numerous subsequent local anesthetics.

The development of this compound and its isomer, beta-Eucaine, involved simplifying the more complex structure of cocaine. This molecular simplification demonstrated that the intricate double-ring structure of the parent compound was not an absolute requirement for local anesthetic effects. This finding underscored the critical role of the benzoate ester portion of the molecule in eliciting its biological response. In the general pharmacophore model for this class of compounds, the benzoate ester constitutes the essential aromatic portion, which is linked via an intermediate chain to an amine group. This arrangement is fundamental to the molecule's ability to interact with nerve membranes and block the conduction of nerve impulses.

Effect of Substituent Variations on Biological Activity

Alterations to the substituents on the this compound molecule can lead to significant changes in its anesthetic profile. SAR studies have explored how modifying different parts of the molecule, including the nitrogen atom and the aromatic ring, can influence potency and duration of action.

The piperidine ring of this compound contains a tertiary amine, specifically an N-methyl group. This feature is integral to the molecule's activity. While comprehensive studies detailing a range of N-alkyl substitutions on this compound are limited, the presence of the N-methyl group is a common structural motif in many local anesthetics. This group influences the compound's pKa, which in turn affects its ionization state at physiological pH. The balance between the charged (cationic) and uncharged (base) forms is critical for the drug to both permeate nerve sheaths (as the base) and interact with its target, the voltage-gated sodium channel (as the cation). Therefore, the N-methyl group plays a crucial role in the pharmacokinetic and pharmacodynamic profile of the compound.

The substitution pattern on the benzoate ester's aromatic ring significantly modulates the biological activity of this compound analogues. Research has shown that both the position and the electronic nature of these substituents are determining factors for anesthetic efficacy.

Studies involving the introduction of methyl groups onto the aromatic ring have yielded specific SAR insights. For instance, the placement of a methyl group at the ortho- (o-) position of the aromatic ring was found to result in optimal biological activity. Furthermore, increasing the number of methyl substituents on the aromatic ring was correlated with an increase in both the intensity and the duration of the local anesthetic effect. Conversely, modifications to other parts of the molecule, such as increasing the length of an alkyl chain substituent from methyl to ethyl, led to a significant reduction in surface anesthetic effects.

Table 1: Effect of Substituent Variations on Anesthetic Activity

Modification Position Observed Effect on Anesthetic Activity
Addition of a Methyl GroupOrtho-position of the aromatic ringResulted in optimal biological activity
Increase in the Number of Methyl GroupsAromatic ringIncreased intensity and duration of effect
Lengthening of Alkyl Chain (R¹)Side chainChange from methyl to ethyl significantly reduced surface anesthetic effect

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks Applied to Eucaines

Quantitative Structure-Activity Relationship (QSAR) studies employ computational and statistical methods to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are invaluable for predicting the activity of novel compounds and for providing insights into the structural features that govern their function.

For eucaines and structurally related cocaine analogues, 3D-QSAR methodologies have been particularly informative mdpi.com. These approaches analyze the three-dimensional properties of molecules to understand how they interact with their biological targets.

Key theoretical frameworks and findings include:

3D-QSAR Analysis: This approach has been used to explore the conformation and alignment of cocaine analogues when bound to monoamine transporters. Such studies have proposed that in the bound state, the aryl substituent (like the benzoate group) adopts a conformation that is approximately orthogonal to the tropane ring (a structural relative of the piperidine ring in eucaines).

Model Generation: QSAR models are often developed using specialized software that can create atom-based or field-based models. These models can reveal the importance of specific molecular properties, such as steric bulk and electrostatic potential, for biological activity. For example, analysis may show that areas of positive electrostatic potential (indicated in red in model visualizations) and specific steric volumes (green areas) enhance receptor affinity, while negative potentials (blue) or steric clashes (violet) may decrease it mdpi.com.

Predictive Power: By generating models from a "training set" of compounds with known activities, QSAR can predict the activity of a "test set" of compounds. The statistical quality of these models is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (R²), which indicate the predictive capability and robustness of the model.

Table 2: Summary of QSAR Frameworks and Applications

QSAR Framework/Method Description Application/Findings for Eucaine-Related Compounds
3D-QSAR A computational method correlating the 3D molecular properties (e.g., steric and electrostatic fields) with biological activity.Used to determine the bound conformation of cocaine analogues at transporter proteins.
CoMFA (Comparative Molecular Field Analysis) A 3D-QSAR technique that calculates steric and electrostatic fields around a set of aligned molecules to derive a predictive model.Identifies specific spatial regions where steric bulk or electrostatic charge positively or negatively influences activity.
CoMSIA (Comparative Molecular Similarity Indices Analysis) An extension of CoMFA that calculates similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.Provides a more detailed map of the physicochemical properties required for optimal binding and activity.

Analytical Methodologies for Alpha Eucaine Research

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating alpha-Eucaine from other substances, a critical step for accurate quantification and further structural analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, prized for its efficiency in separating, identifying, and quantifying compounds. ijpsjournal.com Its application to drug analysis is widespread due to its high resolution and sensitivity. researchgate.net In a typical HPLC setup, a liquid solvent (the mobile phase) carries the sample through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the differential partitioning of the analyte between the two phases. ijpsjournal.com For compounds like this compound, a reverse-phase system is commonly employed, where the stationary phase is non-polar and the mobile phase is a polar liquid. ijpsjournal.com The choice of column, mobile phase composition, and detector is optimized to achieve the best separation from potential impurities or other components in the sample. du.ac.bd

Table 1: Typical HPLC Parameters for Pharmaceutical Analysis

ParameterDescriptionCommon Settings
Column The heart of the HPLC system where separation occurs.C18, C8 (Reverse-Phase)
Mobile Phase Solvent that moves the sample through the column.Acetonitrile (B52724), Methanol (B129727), Water mixtures with buffers
Flow Rate The speed at which the mobile phase passes through the column.0.5 - 2.0 mL/min
Detector Device used to detect the compound as it elutes from the column.UV-Vis, Diode Array (DAD), Fluorescence (FLD) jfda-online.com
Injection Volume The amount of sample introduced into the system.5 - 20 µL

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. indexacademicdocs.org In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase. riemysore.ac.in The separation occurs based on the compound's boiling point and its interaction with the stationary phase. For the analysis of local anesthetics and related compounds, GC coupled with a detector like a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) offers high sensitivity. nih.gov Method development often involves optimizing the temperature program of the column oven to ensure efficient separation of all components in a sample. nih.gov

Table 2: General GC Parameters for Drug Analysis

ParameterDescriptionTypical Conditions
Column Tube containing the stationary phase.Capillary columns (e.g., 5% diphenyl/95% dimethylpolysiloxane) indexacademicdocs.org
Carrier Gas Inert gas to move the sample through the column.Helium, Nitrogen, Hydrogen indexacademicdocs.org
Injector Temperature Temperature at which the sample is vaporized.250 - 300 °C nih.gov
Detector Device for detecting eluted compounds.Flame Ionization Detector (FID), Mass Spectrometer (MS) indexacademicdocs.org
Oven Program Controlled temperature ramp of the column.Initial hold, ramp to final temperature (e.g., 10°C/min) nih.gov

Spectroscopic Characterization Methods

Once isolated, spectroscopic techniques are employed to confirm the identity and elucidate the detailed molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. brandeis.edu It provides detailed information about the carbon-hydrogen framework of a molecule. wikipedia.org The technique is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13). brandeis.edu In an NMR experiment, a sample is placed in a strong magnetic field and irradiated with radio waves, causing the nuclei to absorb energy at specific frequencies. wikipedia.org These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each atom, allowing for the mapping of the molecular structure.

For this compound, ¹H NMR would reveal the number of different types of protons and their connectivity, while ¹³C NMR would provide information on the carbon skeleton. wikipedia.org Two-dimensional NMR experiments, such as COSY and HSQC, can be used to establish direct and long-range correlations between protons and carbons, confirming the assembly of the piperidine (B6355638) ring, the N-methyl and gem-dimethyl groups, and the benzoyl ester moiety.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

Functional GroupNucleusExpected Chemical Shift (ppm)
Aromatic Protons (Benzoyl)¹H7.0 - 8.5
Ester Carbonyl¹³C165 - 175
Aromatic Carbons¹³C120 - 140
Piperidine Ring Protons¹H1.5 - 3.5
Piperidine Ring Carbons¹³C20 - 60
N-Methyl Protons¹H~2.3
N-Methyl Carbon¹³C~40
C-Methyl Protons¹H1.0 - 1.5
C-Methyl Carbons¹³C20 - 30

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. sunriseuniversity.in Molecules absorb IR radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending). An IR spectrum provides a "fingerprint" of the functional groups within a molecule. For this compound, key absorption bands would be expected for the ester carbonyl (C=O) group, carbon-oxygen (C-O) single bonds, and carbon-hydrogen (C-H) bonds of the aliphatic piperidine ring and the aromatic benzoyl group. beilstein-journals.org

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupType of VibrationTypical Wavenumber (cm⁻¹)
Ester Carbonyl (C=O)Stretch1725 - 1705
Aromatic C=CStretch1600 - 1450
C-O (Ester)Stretch1300 - 1100
Aliphatic C-HStretch3000 - 2850
Aromatic C-HStretch3100 - 3000

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. slideshare.net It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. chemguide.co.uk When a molecule like this compound is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion (M+•). chemguide.co.uk This high-energy ion often breaks apart into smaller, characteristic fragment ions. purdue.edu

The fragmentation of this compound would likely proceed through specific pathways. A common fragmentation is the alpha-cleavage, where the bond adjacent to a functional group, such as the carbonyl group, breaks. libretexts.org In the case of esters, cleavage of the bond between the carbonyl carbon and the oxygen of the alkoxy group is also common. For this compound, the loss of the benzoyl group or fragments from the piperidine ring would produce a unique mass spectrum, allowing for its unambiguous identification. rutgers.edu The exact molecular mass of this compound is 333.428 g·mol⁻¹. wikipedia.org

Advanced Detection and Quantification in Research Matrices.

The landscape of analytical chemistry has been revolutionized by the advent of high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC), providing researchers with unprecedented capabilities for the detection and quantification of chemical compounds in complex matrices. For a compound like this compound, these advanced methodologies are critical for understanding its behavior in non-clinical research settings.

Untargeted LC-MS Metabolomic Approaches.

Untargeted metabolomics aims to capture a comprehensive snapshot of all detectable small molecules (the metabolome) in a biological system at a specific point in time. acs.orgresearchgate.net This powerful, hypothesis-generating approach is instrumental in discovering novel biomarkers and understanding the systemic effects of a compound. researchgate.net While specific untargeted metabolomic studies focused solely on this compound are not prevalent in recent literature, the principles and methodologies are well-established and can be readily applied.

A typical untargeted LC-MS workflow for investigating this compound would involve several key stages:

Sample Preparation : The initial step involves the extraction of metabolites from a given biological matrix (e.g., cell culture, tissue homogenate). A common method is protein precipitation using a cold organic solvent like methanol, followed by centrifugation to separate the soluble metabolites from proteins and other macromolecules. acs.org The goal is to achieve a clean extract with minimal loss of analytes.

Chromatographic Separation : The complex mixture of extracted metabolites is then separated using liquid chromatography. Given the chemical properties of this compound, a piperidine derivative, reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) could be employed. acs.org RP-LC separates molecules based on hydrophobicity, while HILIC is suited for more polar compounds. The choice of column and mobile phase composition is optimized to achieve the best possible separation of a wide range of metabolites, including this compound. nih.gov

Mass Spectrometry Analysis : As compounds elute from the LC column, they are ionized (e.g., by electrospray ionization - ESI) and introduced into a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap). researchgate.net The instrument measures the mass-to-charge ratio (m/z) of the ions with high accuracy, allowing for the determination of elemental formulas. In untargeted analysis, the MS instrument cycles between full scan mode (to detect all ions within a mass range) and data-dependent MS/MS mode, where the most intense ions are selected for fragmentation.

Data Processing and Analysis : The vast amount of data generated requires sophisticated software to perform peak picking, alignment, and normalization. researchgate.net Statistical analyses, such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), are then used to identify features (m/z and retention time pairs) that differ significantly between experimental groups. acs.orgplos.org this compound itself, along with its potential metabolites, would be identified as such features.

The successful application of untargeted metabolomics has been demonstrated for other stimulants and local anesthetics, providing a strong basis for its utility in this compound research. mdpi.complos.org For instance, studies on cocaine and other psychoactive substances have successfully used LC-HRMS to identify metabolic perturbations in energy metabolism and neurotransmitter pathways. mdpi.complos.org One metabolomics dataset has incidentally identified this compound, confirming its detectability with LC-MS-based platforms. metabolomicsworkbench.org

Methodologies for Investigating Compound Presence in Biological Samples (Non-Clinical).

For the targeted detection and quantification of this compound in non-clinical biological samples, such as plasma, serum, or tissue extracts, more focused analytical methods are typically developed. These methods prioritize sensitivity, specificity, and reproducibility. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. nih.gov

Sample Preparation for Biological Matrices

The complexity of biological matrices necessitates a robust sample preparation strategy to remove interferences and concentrate the analyte of interest.

Protein Precipitation (PPT) : This is a simple and fast method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins. While effective, it may not be sufficient for removing all matrix interferences.

Liquid-Liquid Extraction (LLE) : This technique separates compounds based on their relative solubilities in two different immiscible liquids. It can offer a cleaner sample than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE) : SPE is a highly effective and widely used method for cleaning up and concentrating analytes from complex samples. nih.gov For a compound like this compound, a cation-exchange or a reversed-phase sorbent could be used. The general steps involve conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analyte. This method has been successfully applied to the analysis of numerous local anesthetics in human serum. nih.govnih.gov

LC-MS/MS Analysis

Once the sample is prepared, it is analyzed by LC-MS/MS, typically using a triple quadrupole mass spectrometer.

Chromatography : A reversed-phase C18 column is commonly used for the separation of local anesthetics. nih.govmdpi.com A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed to separate this compound from other components in the extract. nih.govmdpi.com

Tandem Mass Spectrometry (MS/MS) : This technique provides exceptional specificity and sensitivity.

Ionization : Electrospray ionization (ESI) in positive ion mode is typically used for amine-containing compounds like this compound.

MRM (Multiple Reaction Monitoring) : In this mode, the first quadrupole (Q1) is set to select the precursor ion of this compound (the protonated molecule, [M+H]⁺). This ion then passes into the second quadrupole (Q2), a collision cell, where it is fragmented by collision with an inert gas. The third quadrupole (Q3) is then set to select one or more specific product ions. The transition from the precursor ion to the product ion is highly specific to the analyte.

Fragmentation of this compound : The fragmentation pattern of a molecule in the mass spectrometer is key to its identification. chemguide.co.uklibretexts.org For this compound, which has a molecular weight of 333.43 g/mol , the protonated molecule [C19H27NO4+H]⁺ would have an m/z of approximately 334.4. wikipedia.org Characteristic fragmentation would likely involve alpha-cleavage, a common fragmentation pathway for amines and carbonyl compounds. libretexts.orgrutgers.edu This could lead to the loss of the methyl carboxylate group or cleavage adjacent to the piperidine nitrogen. The benzoyl group would also be a characteristic fragment. The precise fragmentation pattern would be determined experimentally to establish the most intense and specific MRM transitions for quantification.

The table below outlines a hypothetical, yet representative, LC-MS/MS method for the quantification of this compound in a non-clinical research sample, based on established methods for similar local anesthetics. nih.govmdpi.com

ParameterCondition
Sample Preparation Solid-Phase Extraction (SPE) with a C18 or cation-exchange cartridge.
LC Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Ionization Mode ESI Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 334.4
Product Ions (Q3) Hypothetical fragments to be determined experimentally (e.g., corresponding to the benzoyl moiety or piperidine ring fragments)

This targeted approach allows for the highly sensitive and accurate measurement of this compound concentrations in various biological media, which is essential for non-clinical pharmacokinetic and biodistribution studies.

Q & A

How can researchers design a robust experimental protocol to evaluate alpha-Eucaine’s pharmacological mechanisms while minimizing confounding variables?

Methodological Answer:

  • Step 1: Define primary endpoints (e.g., receptor binding affinity, metabolic stability) and select validated assays (e.g., radioligand displacement for receptor studies ).
  • Step 2: Implement controls for batch variability (e.g., standardized reference compounds, triplicate measurements) and use blinding during data collection to reduce bias .
  • Step 3: Validate findings with orthogonal methods (e.g., combine in vitro enzyme inhibition assays with computational docking simulations) to confirm specificity .
  • Advanced Consideration: For complex systems (e.g., in vivo models), employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to isolate this compound’s direct effects from systemic interactions .

What strategies are effective for resolving contradictions in reported data on this compound’s metabolic pathways across studies?

Methodological Answer:

  • Step 1: Conduct a meta-analysis of existing literature, categorizing discrepancies by experimental conditions (e.g., species-specific cytochrome P450 isoforms, incubation times) .
  • Step 2: Replicate conflicting studies under standardized conditions (e.g., identical pH, temperature, and cofactor concentrations) to isolate variables .
  • Step 3: Use high-resolution mass spectrometry (HRMS) or isotopic labeling to trace metabolite formation pathways and identify artifacts .
  • Advanced Consideration: Apply machine learning to predict metabolic hotspots and compare with empirical data to prioritize follow-up experiments .

How should researchers ensure reproducibility when synthesizing this compound analogs with modified stereochemistry?

Methodological Answer:

  • Step 1: Document synthetic protocols in granular detail, including purification methods (e.g., column chromatography gradients, crystallization solvents) and characterization data (e.g., NMR shifts, HPLC retention times) .
  • Step 2: Share raw analytical data (e.g., chromatograms, spectral files) in supplementary materials to enable independent verification .
  • Step 3: Collaborate with independent labs to validate key steps (e.g., asymmetric catalysis) and publish negative results to highlight pitfalls .
  • Advanced Consideration: Utilize blockchain-based platforms for immutable protocol sharing and real-time peer validation .

What analytical techniques are most suitable for quantifying this compound’s stability under varying physiological conditions, and how can errors be mitigated?

Methodological Answer:

  • Step 1: Employ stability-indicating assays (e.g., forced degradation studies under acidic/alkaline/oxidative stress) paired with UPLC-MS for degradation product identification .
  • Step 2: Quantify photodegradation risks using controlled light-exposure chambers and validate with in silico phototoxicity predictions .
  • Step 3: Apply error-propagation analysis to uncertainty in calibration curves and instrument detection limits, reporting confidence intervals .
  • Advanced Consideration: Integrate real-time stability monitoring via embedded biosensors in drug delivery systems .

How can a systematic review of this compound’s toxicological profiles address gaps between preclinical and clinical findings?

Methodological Answer:

  • Step 1: Use PRISMA guidelines to curate preclinical/clinical datasets, emphasizing dose-response relationships and interspecies differences .
  • Step 2: Apply Bradford Hill criteria to assess causality in reported adverse events (e.g., neurotoxicity) and identify confounders (e.g., polypharmacy in patient cohorts) .
  • Step 3: Propose translational studies using humanized animal models or organ-on-chip systems to bridge mechanistic gaps .
  • Advanced Consideration: Leverage FAIR (Findable, Accessible, Interoperable, Reusable) data principles to harmonize disparate toxicology databases .

What computational approaches are validated for predicting this compound’s off-target interactions, and how can model limitations be addressed?

Methodological Answer:

  • Step 1: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to assess binding kinetics to non-target receptors (e.g., hERG channels) .
  • Step 2: Validate predictions using in vitro panels (e.g., Eurofins SafetyScreen44) and adjust scoring functions based on empirical discrepancies .
  • Step 3: Publish open-source code and training datasets to enable community-driven model refinement .
  • Advanced Consideration: Develop quantum mechanics/molecular mechanics (QM/MM) hybrid models for enantiomer-specific interaction profiling .

How can researchers ethically navigate challenges in sourcing and characterizing historical samples of this compound for comparative studies?

Methodological Answer:

  • Step 1: Partner with accredited archives or museums to authenticate historical samples via isotopic fingerprinting and archival provenance checks .
  • Step 2: Adhere to Nagoya Protocol guidelines for accessing biological materials and document informed consent for human-derived samples .
  • Step 3: Transparently report sample degradation (e.g., via accelerated aging tests) and its impact on data interpretation in publications .
  • Advanced Consideration: Use blockchain for auditable traceability of sample handling and data generation workflows .

What methodological frameworks support the integration of this compound’s historical data with modern high-throughput screening results?

Methodological Answer:

  • Step 1: Digitize historical records (e.g., 19th-century lab notebooks) using OCR and structured databases, tagging metadata (e.g., solvent purity, instrumentation) .
  • Step 2: Apply cheminformatics tools (e.g., KNIME, RDKit) to normalize assay data across eras (e.g., converting IC50 values to standardized units) .
  • Step 3: Perform time-series analyses to identify trends in efficacy/toxicity and contextualize them within evolving methodological norms .
  • Advanced Consideration: Train AI models on cross-temporal datasets to predict unreported historical biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.